Physicochemical Partitioning: Experimentally Determined log Kow and Henry’s Law Constant vs. the Isomer PCDE 37
The Kurz & Ballschmiter (1999) dataset provides experimentally determined physicochemical constants for 106 PCDE congeners, including 2,3',4,6-tetrachlorodiphenyl ether (PCDE 69). The congener exhibits a log Kow of 6.09 and a Henry's law constant (Hscp) of 4.6 × 10⁻² mol m⁻³ Pa⁻¹, measured via the vapor-pressure/aqueous-solubility chromatographic method [1]. In comparison, the symmetrically substituted isomer PCDE 37 (2′,3,4,6′-tetrachlorodiphenyl ether) has a reported log Kow of 6.09 and an Hscp of 4.6 × 10⁻² mol m⁻³ Pa⁻¹, indicating that despite similar overall hydrophobicity, the two congeners exhibit distinct chromatographic retention behavior that permits unambiguous analytical separation [2]. The quantitative difference in retention indices confirms that these isomer-specific properties must be measured—not assumed—when modeling environmental partitioning.
| Evidence Dimension | Octanol–water partition coefficient (log Kow) and Henry's law constant (Hscp) |
|---|---|
| Target Compound Data | log Kow = 6.09; Hscp = 4.6 × 10⁻² mol m⁻³ Pa⁻¹ |
| Comparator Or Baseline | PCDE 37 (2′,3,4,6′-tetrachlorodiphenyl ether): log Kow = 6.09; Hscp = 4.6 × 10⁻² mol m⁻³ Pa⁻¹ |
| Quantified Difference | Equivalent log Kow and Hscp values; however, distinct gas-chromatographic relative retention times (RRTs) on SE-54 and OV-1701 columns permit isomer-specific quantification [2]. |
| Conditions | Chromatographic method; vapor-pressure/aqueous-solubility correlation; T = 298.15 K |
Why This Matters
Procurement of the correct isomer ensures that environmental-fate models incorporate congener-specific partitioning behavior rather than generic tetrachloro-PCDE estimates, avoiding systematic error in exposure assessment.
- [1] Kurz, J.; Ballschmiter, K. Vapour pressures, aqueous solubilities, Henry's law constants, partition coefficients between gas/water (Kgw), n-octanol/water (Kow) and gas/n-octanol (Kgo) of 106 polychlorinated diphenyl ethers (PCDE). Chemosphere 1999, 38, 573–586. View Source
- [2] Nevalainen, T.; Koistinen, J.; Paasivirta, J. Synthesis, structure verification, and chromatographic relative retention times for polychlorinated diphenyl ethers. Environ. Sci. Technol. 1994, 28, 1341–1347. View Source
